molecular formula C21H24O2S B15187506 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid CAS No. 173156-86-0

4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid

Cat. No.: B15187506
CAS No.: 173156-86-0
M. Wt: 340.5 g/mol
InChI Key: VQSWHITYDQDEMN-UHFFFAOYSA-N
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Description

4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety linked to a tetrahydronaphthyl group through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid typically involves the following steps:

    Formation of the Tetrahydronaphthyl Intermediate: The tetrahydronaphthyl group is synthesized through a series of hydrogenation reactions starting from naphthalene derivatives.

    Thioether Formation: The tetrahydronaphthyl intermediate is then reacted with a thiol compound under controlled conditions to form the thioether linkage.

    Benzoic Acid Coupling: The final step involves coupling the thioether intermediate with a benzoic acid derivative using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)thio)benzoic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its carbamoyl and carboxamido derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

173156-86-0

Molecular Formula

C21H24O2S

Molecular Weight

340.5 g/mol

IUPAC Name

4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)sulfanyl]benzoic acid

InChI

InChI=1S/C21H24O2S/c1-20(2)11-12-21(3,4)18-13-16(9-10-17(18)20)24-15-7-5-14(6-8-15)19(22)23/h5-10,13H,11-12H2,1-4H3,(H,22,23)

InChI Key

VQSWHITYDQDEMN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)SC3=CC=C(C=C3)C(=O)O)(C)C)C

Origin of Product

United States

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